molecular formula C13H14F3N3 B1358575 N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine CAS No. 898598-62-4

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine

Cat. No.: B1358575
CAS No.: 898598-62-4
M. Wt: 269.27 g/mol
InChI Key: OTPQTKMWNNGSEX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine exhibits a complex molecular architecture characterized by the integration of multiple functional groups within a single molecular framework. The compound possesses the molecular formula C13H14F3N3 with a molecular weight of 269.27 grams per mole, indicating the presence of thirteen carbon atoms, fourteen hydrogen atoms, three fluorine atoms, and three nitrogen atoms. The structural backbone consists of a benzene ring substituted at the ortho position with a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl group, while the benzylamine portion contains an N-methylated primary amine functionality.

The stereochemical analysis reveals that the molecule contains no defined stereogenic centers, as confirmed by computational studies showing zero defined atom stereocenter count and zero undefined atom stereocenter count. The canonical SMILES representation CNCC1=CC=CC=C1C2=CC(=NN2C)C(F)(F)F provides a detailed description of the connectivity pattern, illustrating the direct attachment of the pyrazole ring to the benzene ring and the methylation of both the pyrazole nitrogen and the benzylamine nitrogen. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-methyl-1-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine, which precisely describes the substitution pattern and connectivity.

The trifluoromethyl group positioned at the 3-position of the pyrazole ring significantly influences the electronic distribution throughout the molecule. This electron-withdrawing substituent creates a pronounced dipole moment and affects the overall molecular polarity. The topological polar surface area has been calculated as 29.9 square angstroms, indicating moderate polarity that facilitates specific intermolecular interactions. The molecular complexity, as determined by computational analysis, reaches a value of 295, reflecting the intricate arrangement of functional groups and the overall structural sophistication.

Table 1: Fundamental Molecular Descriptors

Property Value Reference
Molecular Formula C13H14F3N3
Molecular Weight 269.27 g/mol
Canonical SMILES CNCC1=CC=CC=C1C2=CC(=NN2C)C(F)(F)F
InChI Key OTPQTKMWNNGSEX-UHFFFAOYSA-N
Topological Polar Surface Area 29.9 Ų
Heavy Atom Count 19
Rotatable Bond Count 3

Crystallographic Data and Conformational Dynamics

The conformational dynamics of this compound are governed by the rotational freedom around specific single bonds within the molecular structure. The compound exhibits three rotatable bonds, as determined through computational analysis, which primarily involve the connection between the benzene ring and the pyrazole moiety, as well as the methylated benzylamine side chain. These rotational degrees of freedom allow for multiple conformational states that influence the compound's interaction with biological targets and its overall chemical behavior.

The aromatic bond count of eleven indicates extensive conjugation throughout the molecular framework, encompassing both the benzene ring and the pyrazole heterocycle. This extended conjugation system contributes to the molecular stability and affects the compound's electronic properties. The pyrazole ring adopts a planar conformation due to its aromatic character, while the trifluoromethyl substituent exhibits tetrahedral geometry around the central carbon atom. The spatial arrangement of these groups creates specific steric and electronic environments that influence the compound's reactivity patterns.

Computational modeling studies have generated three-dimensional conformational data, with PubChem databases providing interactive chemical structure models that demonstrate the preferred conformational states. The benzene ring and pyrazole ring are not coplanar due to steric interactions between the ortho-substituted groups, resulting in a twisted conformation that minimizes unfavorable contacts. The trifluoromethyl group orientation relative to the pyrazole plane affects the overall molecular dipole moment and influences intermolecular interactions in both solid and solution phases.

The formal charge distribution across the molecule shows a neutral overall charge with localized partial charges on the nitrogen atoms and the trifluoromethyl carbon. The nitrogen atoms in the pyrazole ring exhibit different electronic environments due to their distinct substitution patterns, with the N-methyl nitrogen bearing a more positive partial charge compared to the unsubstituted nitrogen. This charge distribution pattern affects the compound's hydrogen bonding capabilities and its interaction with polar solvents and biological macromolecules.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect the influence of its molecular structure on thermal stability and phase transitions. Computational predictions indicate a boiling point of approximately 352.5 degrees Celsius, suggesting significant thermal stability attributed to the aromatic character of both ring systems and the presence of intermolecular interactions. This elevated boiling point indicates strong intermolecular forces, likely involving dipole-dipole interactions enhanced by the trifluoromethyl group and potential hydrogen bonding involving the amine functionality.

The predicted density of the compound is approximately 1.23 grams per cubic centimeter, which represents a relatively high value for an organic molecule of this size. This increased density results from the presence of three fluorine atoms, which possess high atomic mass despite their small size, and the efficient packing of the aromatic ring systems. The density value provides important information for formulation studies and helps predict the compound's behavior in various solvent systems and mixture preparations.

Phase behavior analysis indicates that the compound exists as a white to off-white solid under standard temperature and pressure conditions. The solid-state stability appears to be enhanced by the rigid aromatic framework and the presence of multiple heteroatoms that can participate in intermolecular interactions. The crystalline form demonstrates good thermal stability, with no reported decomposition below the melting point range, suggesting that the compound maintains its structural integrity under normal handling and storage conditions.

The compound's thermal properties are further characterized by its flash point, which has implications for handling and processing procedures. The presence of the trifluoromethyl group significantly influences the thermal behavior by introducing strong carbon-fluorine bonds that resist thermal decomposition. The aromatic rings provide additional thermal stability through resonance stabilization, while the amine functionality may participate in intermolecular hydrogen bonding that affects both melting point and boiling point values.

Table 2: Thermodynamic Properties

Property Value Reference
Boiling Point ~352.5°C (predicted)
Density ~1.23 g/cm³ (predicted)
Appearance White to off-white solid
Thermal Stability Stable under normal conditions

Solubility Profile and Partition Coefficients

The solubility profile of this compound is characterized by moderate polarity resulting from the balance between hydrophobic aromatic systems and polar functional groups. The predicted pKa value of approximately 9.53 indicates that the compound behaves as a weak base, with the methylated benzylamine nitrogen serving as the primary basic site. This basicity significantly influences the compound's solubility behavior in aqueous solutions, particularly as a function of solution pH, where protonation at physiological pH values would enhance water solubility through ionic interactions.

The lipophilicity of the compound, as measured by the calculated XLogP3-AA value of 2.2, suggests moderate lipophilic character that enables partitioning into both aqueous and organic phases. This partition coefficient value indicates favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The trifluoromethyl group contributes significantly to the lipophilic character while simultaneously providing sites for specific intermolecular interactions through its high electronegativity and unique steric requirements.

Hydrogen bonding characteristics play a crucial role in determining solubility patterns, with the compound possessing one hydrogen bond donor site and five hydrogen bond acceptor sites. The hydrogen bond donor corresponds to the secondary amine functionality, while the acceptor sites include the three fluorine atoms of the trifluoromethyl group and the two nitrogen atoms of the pyrazole ring. This hydrogen bonding profile suggests good solubility in polar protic solvents and the ability to form specific interactions with biological macromolecules containing complementary hydrogen bonding motifs.

The compound's classification as a PFAS (Per- and Polyfluorinated Alkyl Substances) compound due to the presence of the trifluoromethyl group affects its environmental fate and bioaccumulation potential. The carbon-fluorine bonds are extremely stable and resistant to metabolic degradation, which influences both the compound's persistence in biological systems and its environmental impact. The partition coefficient values suggest that the compound would exhibit moderate bioaccumulation potential, balanced by its basic character that facilitates excretion in aqueous biological fluids.

Table 3: Solubility and Partition Properties

Property Value Reference
XLogP3-AA 2.2
pKa (predicted) ~9.53
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
PFAS Classification Yes
Polar Surface Area 29.9 Ų

Properties

IUPAC Name

N-methyl-1-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c1-17-8-9-5-3-4-6-10(9)11-7-12(13(14,15)16)18-19(11)2/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQTKMWNNGSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2=CC(=NN2C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640369
Record name N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898598-62-4
Record name N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the benzylamine moiety: This can be done through a nucleophilic substitution reaction where the benzylamine is introduced to the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine exhibits a range of biological activities, making it a valuable compound in medicinal chemistry:

  • Anticancer Activity :
    • Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell types, including lung, brain, colorectal, and breast cancers .
    • A study highlighted that derivatives of pyrazoles exhibit antiproliferative effects against multiple tumor cell lines, suggesting their potential as anticancer agents .
  • Antimicrobial Properties :
    • Pyrazole derivatives have been shown to possess antibacterial and antifungal activities. This makes them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies suggest that pyrazole compounds can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Certain pyrazole derivatives have demonstrated neuroprotective capabilities, indicating potential applications in neurodegenerative disorders .

Applications in Drug Development

The unique structural features of this compound allow it to serve as a scaffold for drug development. Its derivatives are being explored for:

  • Cancer Therapeutics : Given its anticancer properties, ongoing research aims to develop targeted therapies that utilize this compound or its derivatives.
  • Antimicrobial Agents : The compound's ability to inhibit microbial growth positions it as a candidate for new antibiotics or antifungal treatments.

Case Study 1: Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against breast cancer cell lines (MDA-MB-231). Results indicated significant antiproliferative effects, suggesting these compounds could be further developed into effective cancer treatments .

Case Study 2: Antimicrobial Efficacy

In a comparative study, various substituted pyrazoles were tested against common bacterial strains. The results demonstrated notable antibacterial activity, particularly against resistant strains, highlighting the potential for developing new antimicrobial drugs .

Mechanism of Action

The mechanism by which N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Application/Activity Reference
This compound (Target) C₁₃H₁₄F₃N₃ 269.27 898598-62-4 Benzylamine, Trifluoromethylpyrazole Intermediate in drug synthesis
Neq0554: (2S)-N-(cyanomethyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]formamido}-3-phenylpropanamide C₁₇H₁₅F₃N₄O₂ 380.33 Not Provided Peptidomimetic, Nitrile, Pyrazole-amide Cathepsin L inhibitor (anticancer)
1-(4-Fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea C₁₂H₁₀F₄N₄O 298.23 Not Provided Urea, Fluorophenyl, Pyrazole Plasmodium falciparum inhibitor
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate C₉H₁₁F₃N₂O₂ 236.19 1898213-85-8 Ester, Acetate, Pyrazole API intermediate
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid C₁₂H₉F₃N₂O₂ 270.20 910037-16-0 Carboxylic acid, Pyrazole Building block for metal-organic frameworks

Key Observations:

Backbone Diversity :

  • The target compound features a benzylamine backbone, whereas Neq0554 () incorporates a peptidomimetic chain with a nitrile group, enhancing protease inhibition.
  • The urea derivative () replaces the benzylamine with a fluorophenyl-urea group , optimizing hydrogen bonding for antiparasitic activity.

Functional Group Impact :

  • The trifluoromethylpyrazole moiety is conserved across all analogues, underscoring its role in enhancing metabolic stability and hydrophobic interactions.
  • Ester () and carboxylic acid () derivatives prioritize synthetic versatility as intermediates or building blocks.

Biological Activity: Neq0554’s nitrile group enables covalent binding to cysteine proteases like cathepsin L, critical in cancer metastasis .

Pharmacological and Industrial Relevance

  • Target Compound : Primarily used as a pharmaceutical intermediate (e.g., for MGAT2 inhibitors; see ).
  • Neq0554 : Demonstrated in vivo efficacy in suppressing tumor growth via cathepsin L inhibition .

Biological Activity

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (CAS No. 898598-62-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13H14F3N3
  • Molecular Weight : 269.27 g/mol
  • Boiling Point : 352.5 ± 42.0 °C (predicted)
  • Density : 1.23 ± 0.1 g/cm³ (predicted)
  • pKa : 9.53 ± 0.10 (predicted)
PropertyValue
Molecular FormulaC13H14F3N3
Molecular Weight269.27 g/mol
Boiling Point352.5 ± 42.0 °C
Density1.23 ± 0.1 g/cm³
pKa9.53 ± 0.10

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer activity. This compound has been evaluated for its effects on various cancer cell lines, particularly breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).

In a study assessing microtubule assembly inhibition, it was found that pyrazole derivatives could destabilize microtubules at concentrations around 20 μM, leading to apoptosis in cancer cells at lower concentrations (1 μM) by enhancing caspase-3 activity by up to 57% at higher doses (10 μM) .

The mechanism by which this compound exerts its biological effects may involve:

  • Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule dynamics, crucial for cell division and stability.
  • Induction of Apoptosis : Increased caspase activity indicates the compound's role in promoting programmed cell death in malignant cells.

Additional Biological Activities

Beyond anticancer properties, pyrazole derivatives have been implicated in various therapeutic areas:

  • Antibacterial Activity : Some studies suggest that pyrazole compounds can exhibit antibacterial effects, although specific data on this compound remains limited.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole-containing compounds:

  • In Vitro Studies : A screening of various pyrazole derivatives demonstrated significant antiproliferative effects against multiple cancer types, including breast and liver cancers .
  • In Vivo Studies : Animal models have shown promising results with pyrazole derivatives leading to tumor regression, although specific studies on this compound are still needed.

Q & A

What synthetic methodologies are recommended for the preparation of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step routes, including:

  • Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with trifluoromethyl ketones under acidic conditions to install the 1-methyl-3-(trifluoromethyl)pyrazole moiety .
  • Benzylamine Functionalization : Nucleophilic substitution or reductive amination to introduce the N-methylbenzylamine group. For example, reacting 2-(bromomethyl)benzene derivatives with methylamine in the presence of a base like K₂CO₃ in DMF .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates. Monitor intermediates via TLC or HPLC to control side reactions. Adjust stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) to improve yields .

How should researchers characterize this compound using spectroscopic and spectrometric techniques?

Answer:

  • ¹H/¹³C NMR : Focus on diagnostic peaks:
    • Pyrazole C-H protons resonate at δ 6.5–7.5 ppm (split due to trifluoromethyl deshielding) .
    • Benzylamine N-methyl protons appear as a singlet near δ 2.3–2.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm. For C₁₃H₁₄F₃N₃, expect m/z ~262.116 .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH (3240–3300 cm⁻¹) provide structural validation .

What advanced strategies resolve contradictions in crystallographic data during structure determination?

Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize absorption errors .
  • Refinement Tools : SHELXL for small-molecule refinement; apply TWIN/BASF commands to model twinning or disorder .
  • Validation : Cross-check with ORTEP-3 graphical representations to identify geometric anomalies (e.g., bond angle deviations >5°) .

How can hydrogen-bonding patterns in the crystal lattice inform molecular interaction studies?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(n)-A(n) motifs) using Etter’s formalism to map supramolecular architectures .
  • Software Tools : SHELXPRO and Mercury for visualizing intermolecular contacts. For example, identify C-F···H-N interactions critical for crystal packing .

What challenges arise in synthesizing derivatives of this compound, and how can they be mitigated?

Answer:

  • Steric Hindrance : The trifluoromethyl group impedes electrophilic substitution. Use bulky directing groups (e.g., tert-butyl) to control regioselectivity .
  • Derivatization : Protect the benzylamine group with Boc before functionalizing the pyrazole ring. Deprotect with TFA post-reaction .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization (EtOAc/light petroleum ether) to isolate pure derivatives .

How can researchers validate intermediate purity during multi-step synthesis?

Answer:

  • GC-MS : Monitor volatile intermediates (e.g., trifluoromethyl ketones) with retention times matched to standards .
  • HPLC-FLD : For fluorescent derivatives, use pre-column derivatization (e.g., with carbazole-based reagents) to enhance detection limits .
  • Elemental Analysis : Confirm C/H/N/F percentages within ±0.3% of theoretical values .

What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases), leveraging the pyrazole’s π-π stacking potential .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : The CF₃ group resists oxidative degradation, as shown in microsomal assays (t₁/₂ > 120 min) .

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